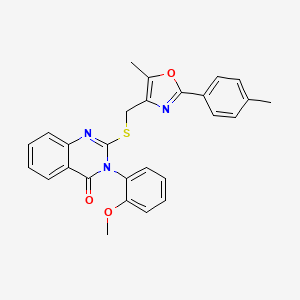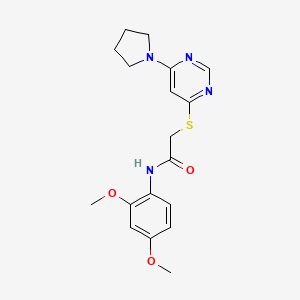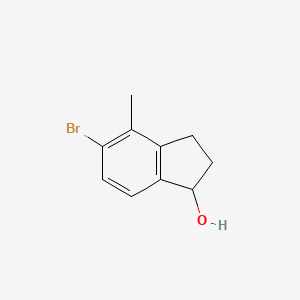![molecular formula C15H16F3N3O4 B2860593 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-26-0](/img/structure/B2860593.png)
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and an imidazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the furan, piperidine, and imidazolidine rings would likely impart a certain degree of rigidity to the molecule, affecting its conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring is a secondary amine and can participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .科学的研究の応用
NLRP3 Inflammasome Inhibition
This compound has been identified as a potential inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in various inflammatory diseases and conditions. By modulating the structure of known NLRP3 binders, researchers aim to synthesize derivatives that can effectively inhibit NLRP3-dependent pyroptosis and IL-1β release in stimulated human macrophages .
Anti-Tubercular Activity
Derivatives of the compound have been designed and synthesized to evaluate their anti-tubercular activity. This is particularly significant in the search for potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Pharmacophore Hybridization
The compound serves as a scaffold for pharmacophore hybridization strategies. This involves combining the structure of the compound with other pharmacophoric elements to create novel molecules with desired biological activities .
Computational Drug Design
The compound’s structure is used in computational simulations to build models of protein-ligand interactions. This helps in predicting the binding affinity and activity of synthesized compounds, thus aiding in the design of more effective drugs .
Chemical Modulation for Targeted Therapies
Chemical modulation of this compound’s scaffold can lead to the development of targeted therapies for specific diseases. By altering certain functional groups, researchers can create molecules with high specificity and efficacy for particular biological targets .
Molecular Dynamics Simulations
The compound is used in molecular dynamics simulations to understand its interaction with biological macromolecules. This helps in elucidating the mechanism of action at the molecular level and in optimizing the compound’s properties for better therapeutic outcomes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVNIRUMSUVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


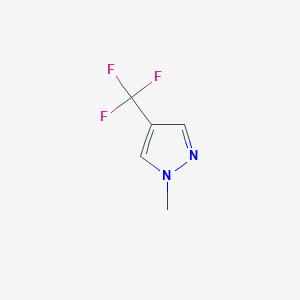
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)

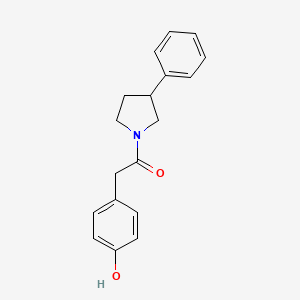
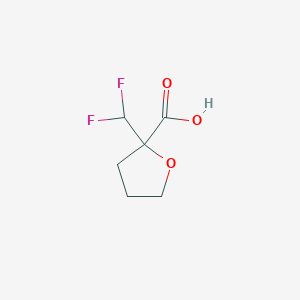
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)
